6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Mechanism of Action
Target of Action
The primary target of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . It achieves this by replacing the purine scaffold of the ligand roscovitine with different ring systems as pyrazolo[3,4-d]pyrimidine . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the induction of apoptosis within cells . This process is part of the body’s strategy to prevent the proliferation of cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Biochemical Analysis
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown significant inhibitory effects on the growth of various cell lines . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one may also exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Related pyrazolo[3,4-d]pyrimidines have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by different nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, DMF, and triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct biological activities compared to other similar compounds . Its ability to undergo selective nucleophilic substitution reactions also makes it a valuable intermediate in synthetic chemistry .
Biological Activity
6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H9ClN4O with a molecular weight of 260.68 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Structural Information
Property | Value |
---|---|
Molecular Formula | C12H9ClN4O |
Molecular Weight | 260.68 g/mol |
SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, the synthesis may include the chloromethylation of 1-phenyl-pyrazolones followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework. The methodologies often yield high purity and good yields of the target compound.
Biological Activities
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related pyrazolo derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against different tumor cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Research indicates that pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example:
- Inhibition of COX-2 : Several analogs showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
Pyrazolo compounds have been evaluated for their antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antibacterial activity against pathogens such as E. coli and S. aureus.
Case Studies
Several studies have documented the biological activity of related compounds:
- Anti-inflammatory Effects : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations as low as 10 µM compared to standard treatments.
- Antimicrobial Screening : Compounds derived from similar structures were tested against Pseudomonas aeruginosa and showed promising results in inhibiting bacterial growth.
- Cytotoxicity Assays : In vitro tests revealed that related compounds significantly reduced viability in cancer cell lines at low micromolar concentrations.
Properties
IUPAC Name |
6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZUQOJUUFWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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